molecular formula C19H21N3O5S B5069268 4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5069268
M. Wt: 403.5 g/mol
InChI Key: XWEZPZPCORTCBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple stepsThe sulfonamide group is then added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyrrolidine moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-[2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-15-6-4-14(5-7-15)22-18(23)12-17(19(22)24)21-11-10-13-2-8-16(9-3-13)28(20,25)26/h2-9,17,21H,10-12H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEZPZPCORTCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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